N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S2/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYJIQSJZASGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the formation of the benzothiazole core followed by the introduction of the bromophenyl and methylthio substituents. One common method involves the reaction of 2-aminobenzothiazole with 3-bromobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as p-toluenesulfonic acid or acetic acid are often used .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and efficiency. Large-scale production may also involve continuous flow reactors to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
Antimicrobial Activity
The benzothiazole derivatives, including N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine, have shown promising antimicrobial properties. Recent studies have indicated that benzothiazole derivatives exhibit significant activity against various pathogenic microorganisms, including bacteria and fungi. For instance, compounds derived from the benzothiazole scaffold have been evaluated for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and other bacterial strains.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 9a | M. tuberculosis | 250 | 98 |
| 12a | M. tuberculosis | 100 | 99 |
This table summarizes the effectiveness of various synthesized compounds in inhibiting the growth of M. tuberculosis, highlighting the potential of benzothiazole derivatives as anti-tubercular agents .
Anti-Cancer Properties
Benzothiazole derivatives have also been investigated for their cytotoxic effects against cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.
Case Study:
A recent study demonstrated that a series of benzothiazole derivatives, including this compound, exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes that involve multi-step reactions. Recent advancements in synthetic chemistry have introduced methods such as microwave-assisted synthesis and one-pot multicomponent reactions that enhance yield and reduce reaction times.
Common Synthetic Pathways:
- Knoevenagel Condensation: This method involves the condensation of a thioketone with an aldehyde or ketone to form a substituted benzothiazole.
- Biginelli Reaction: A three-component reaction that can be utilized to synthesize benzothiazole derivatives efficiently.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzothiazole scaffold can significantly influence its pharmacological properties.
Key Insights:
- Substitution patterns on the aromatic rings can enhance antimicrobial potency.
- The presence of electron-withdrawing groups (like bromine) has been linked to increased anti-tubercular activity.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways. For example, it has been shown to inhibit quorum sensing in bacteria, which is a mechanism used by bacteria to coordinate their behavior based on population density .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Melting Points: Halogenated derivatives (e.g., N-(3-Chlorophenyl)-..., 156–158°C ) generally have higher melting points than non-halogenated analogues due to increased molecular symmetry and intermolecular forces.
Biological Activity
N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive review of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by a bromophenyl group attached to a benzothiazole ring, which is further substituted with a methylthio group and an amine functional group. This unique structure contributes to its biological reactivity and potential therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key cellular signaling pathways associated with cancer progression. For instance, studies have shown that compounds in this class can interfere with microtubule assembly, leading to apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |
| HepG2 | 15.0 | Microtubule destabilization |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities, including antimicrobial and anti-inflammatory effects. Its structural features allow it to interact with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Microtubule Assembly : Similar compounds have shown the ability to disrupt microtubule dynamics, which is crucial for cell division.
- Caspase Activation : Induction of apoptosis through the activation of caspases has been observed in various cancer cell lines.
- Binding Affinity : Docking studies suggest that this compound can effectively bind to enzymes and receptors involved in cancer pathways, indicating its potential as a lead compound for drug development .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other benzothiazole derivatives, which also exhibit notable biological activities. A comparative analysis highlights the differences in electronic properties and reactivity.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Chlorophenyl instead of bromophenyl | Different electronic properties affecting reactivity |
| 2-Aminobenzothiazole | Lacks additional substituents | Simpler structure with distinct biological activity |
| N-(3-nitrophenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Nitro group instead of bromo | Enhanced electron-withdrawing effects |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MDA-MB-231 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM .
- HepG2 Cell Line Evaluation : The compound was shown to inhibit cell proliferation and induce cell cycle arrest at G2/M phase, further supporting its anticancer potential .
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.2 ppm, NH signals at δ 4.3–5.0 ppm) .
- IR Spectroscopy : Identify functional groups (C=N stretch ~1574 cm⁻¹, C-S ~693 cm⁻¹) .
- HRMS (ESI-TOF) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₀BrN₂S₂: 352.9412) .
How do substituents on the benzothiazole core influence biological activity?
Q. Advanced
- Methylthio Group (6-position) : Enhances lipophilicity, improving membrane permeability. Oxidation to sulfone/sulfoxide derivatives can modulate electronic effects and bioactivity .
- 3-Bromophenyl (N-substituent) : Electron-withdrawing effects may stabilize charge-transfer interactions with biological targets. Urease inhibition studies show IC₅₀ values <30 μM for similar brominated derivatives .
- SAR Insights : Substitutions at the 6-position (e.g., methoxy, aryl) correlate with enhanced antimicrobial and anticancer activities .
What derivatization strategies expand the utility of this compound?
Q. Advanced
- Acylation : React with pentanoyl chloride under basic conditions (e.g., triethylamine/DCM) to form amide derivatives .
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the 6-position using Pd(0) catalysts (e.g., 4-methoxyphenyl for urease inhibition) .
- Oxidation/Reduction : Convert methylthio to sulfone (H₂O₂/AcOH) or reduce carbonyls (LiAlH₄) for polarity modulation .
How are contradictions in bioactivity data resolved across studies?
Q. Advanced
- Contextual Factors : Variations in assay conditions (e.g., pH, temperature) or cell lines may explain discrepancies. For example, urease inhibition efficacy varies with enzyme source (bacterial vs. plant-derived) .
- Structural Confounders : Impurity profiles (e.g., unreacted starting materials) or stereochemical differences in derivatives can skew results. HPLC purity checks (>95%) are critical .
What computational methods support structure-activity relationship (SAR) studies?
Q. Advanced
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity or binding affinities .
- Molecular Docking : Model interactions with targets like ABAD/17β-HSD10 (Alzheimer’s-related enzymes) using AutoDock Vina .
How is metabolic stability assessed in pharmacokinetic studies?
Q. Advanced
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess drug-drug interaction risks .
What analytical challenges arise in purity assessment?
Q. Advanced
- Byproduct Detection : Monitor brominated side products (e.g., di-brominated analogs) via LC-MS .
- Chiral Resolution : Use chiral columns (e.g., Chiralpak AD-H) if stereoisomers form during synthesis .
How does palladium catalysis enhance functionalization?
Q. Advanced
- Cross-Coupling : Suzuki-Miyaura reactions enable aryl/vinyl group introduction with high regioselectivity (e.g., 6-aryl derivatives for optical materials) .
- C-H Activation : Direct functionalization of the benzothiazole core avoids pre-functionalized intermediates, improving atom economy .
What are the limitations of current synthetic methodologies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
